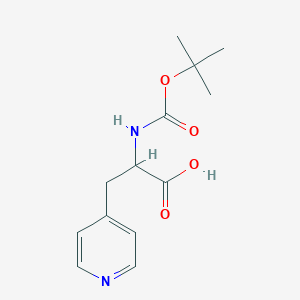

Boc-3-(4-pyridyl)-DL-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Boc-3-(4-pyridyl)-DL-alanine involves a multi-step process starting with the appropriate pyridylmethyl malonate. In one study, the synthesis began with 2-[(4-pyridyl)methyl]malonate and proceeded through several steps including the formation of an N-oxide, cyanation, and hydrolysis to yield the target amino acid . Another approach for synthesizing related DL-arylamino acid derivatives involved the condensation of diethyl acetamidomalonate with arylmethyl halides, followed by partial hydrolysis and decarboxylation. The resulting derivatives were then enzymatically resolved to separate the N-acetyl-L-amino acid from the unchanged D-amino acid derivative. The D-amino acid was further processed to obtain the D-BOC derivative through a reaction with di-tert-butyldicarbonate .

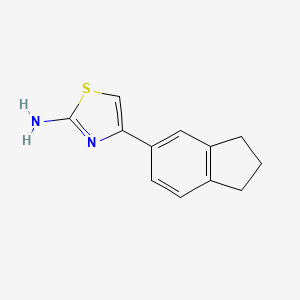

Molecular Structure Analysis

The molecular structure of Boc-3-(4-pyridyl)-DL-alanine is characterized by the presence of a Boc-protected amino group and a pyridyl side chain. The Boc group (di-tert-butyldicarbonate) is a common protecting group used in peptide synthesis to protect the amino functionality. The pyridyl group is a heteroaromatic ring that can engage in various chemical interactions due to its nitrogen atom. The studies referenced do not provide detailed molecular structure analysis, but the synthesis methods suggest that the final compounds maintain the pyridyl and amino acid functionalities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Boc-3-(4-pyridyl)-DL-alanine include condensation, N-oxidation, cyanation, hydrolysis, decarboxylation, enzymatic resolution, and protection reactions. The condensation reactions are crucial for forming the carbon-nitrogen bonds between the pyridylmethyl halides and the malonate derivatives. N-oxidation and cyanation are steps that introduce and manipulate nitrogen functionalities. Hydrolysis and decarboxylation are used to remove protecting groups and to release the carboxylic acid function of the amino acid. Enzymatic resolution separates the D and L enantiomers of the amino acid, and the protection reactions with di-tert-butyldicarbonate yield the Boc-protected amino acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-(4-pyridyl)-DL-alanine are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amino group during peptide synthesis, making it less reactive towards unwanted side reactions. The pyridyl group can participate in hydrogen bonding and metal coordination, which may affect the solubility and reactivity of the compound. The studies provided do not offer specific data on the physical properties such as melting point, solubility, or stability of the compound. However, the chemical properties inferred from the synthesis suggest that the compound is amenable to standard peptide coupling reactions and can be deprotected under acidic conditions to yield the free amino acid .

Applications De Recherche Scientifique

Alanine Dehydrogenase and Its Applications

Alanine dehydrogenase (AlaDH) catalyzes the conversion of L-alanine to pyruvate, essential in microbial metabolism and has applications in pharmaceutical, environmental, and food industries. This enzyme's role in redox balancing and its potential for biotechnological applications may offer insights into the enzymatic utilization of alanine derivatives, including those modified with protective groups like Boc (Dave & Kadeppagari, 2019).

Photocatalysis with (BiO)2CO3-Based Materials

The review on (BiO)2CO3 (BOC)-based photocatalysts highlights advancements in photocatalysis, relevant for environmental and healthcare applications. Although not directly related, the emphasis on material modification for enhanced performance could be analogous to chemical modifications in organic molecules for specific scientific applications (Ni et al., 2016).

Inhibitors of Alanine Racemase Enzyme

Research on alanine racemase inhibitors, focusing on antibacterial drug targets, underscores the importance of alanine and its derivatives in developing therapeutic agents. This review could inform the medicinal chemistry approaches involving Boc-3-(4-pyridyl)-DL-alanine (Azam & Jayaram, 2015).

Biosynthesis and Role of β-Alanine in Plants

Exploring the non-proteinogenic amino acid β-alanine in plants reveals its involvement in stress response and other physiological roles. This review could provide a biological context for studying modified alanine compounds in various organisms (Parthasarathy et al., 2019).

BODIPY Materials for OLEDs

The use of BODIPY-based materials in organic light-emitting diodes (OLEDs) showcases the integration of organic compounds in electronic devices. Such applications could parallel the use of specialized alanine derivatives in material science or sensor technologies (Squeo & Pasini, 2020).

Safety And Hazards

“Boc-3-(4-pyridyl)-DL-alanine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of soap and water .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWDMKESUACOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391152 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid | |

CAS RN |

33814-94-7 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)